Hydrogen Bond Donor Count: Zero HBD Differentiates Target Compound from 3-Amino Analogs
The target compound (CAS 175202-73-0) possesses zero hydrogen bond donors (HBD = 0), whereas its closest 3-amino analog (CAS 175202-72-9, ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate) possesses one HBD from the primary amine at position 3 . This difference is critical because HBD count is a key parameter in Lipinski's Rule of Five and influences membrane permeability, with each additional HBD generally reducing passive permeability by approximately 0.5–1.0 log unit in Caco-2 models [1]. The absence of the amino group also eliminates the potential for Phase II metabolism via N-acetylation or glucuronidation.
| Evidence Dimension | Hydrogen Bond Donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 0 (no amino or hydroxyl groups present) |
| Comparator Or Baseline | CAS 175202-72-9 (3-amino analog): HBD = 1; CAS 175202-08-1 (3-amino-2-carboxylic acid analog): HBD = 2 |
| Quantified Difference | ΔHBD = 1 (vs. 3-amino analog); ΔHBD = 2 (vs. 3-amino-2-carboxylic acid analog) |
| Conditions | Structural analysis based on canonical SMILES (CCOC(=O)C1=CC(=C(S1)SC)S(=O)(=O)C(C)C); no experimental permeability data available for this specific compound |
Why This Matters
For procurement decisions in CNS or intracellular target screening programs, the zero HBD profile predicts superior passive membrane permeability relative to amino-substituted analogs, making this compound a more suitable choice for assays requiring cell penetration.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
